molecular formula C11H12O B14654325 4-phenylpent-2-enal CAS No. 51758-23-7

4-phenylpent-2-enal

Cat. No.: B14654325
CAS No.: 51758-23-7
M. Wt: 160.21 g/mol
InChI Key: AVKOGSJSRXORKB-UHFFFAOYSA-N
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Description

4-Phenylpent-2-enal is an organic compound with the molecular formula C11H12O. It is an α,β-unsaturated aldehyde, characterized by the presence of a phenyl group attached to the second carbon of a pentenal chain. This compound is known for its distinctive aroma and is used in various applications, including as a flavoring agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenylpent-2-enal can be synthesized through several methods. One common synthetic route involves the aldol condensation of benzaldehyde with butanal, followed by dehydration to form the α,β-unsaturated aldehyde. The reaction typically requires a basic catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Phenylpent-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 4-phenylpent-2-enoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 4-phenylpent-2-enol or 4-phenylpentanol, depending on the reducing agent and conditions used. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic addition reactions, where nucleophiles such as amines or alcohols add to the carbonyl group, forming imines or acetals, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, alcohols, and other nucleophiles

Major Products Formed

    Oxidation: 4-Phenylpent-2-enoic acid

    Reduction: 4-Phenylpent-2-enol, 4-Phenylpentanol

    Substitution: Imines, acetals

Scientific Research Applications

4-Phenylpent-2-enal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: this compound is used as a flavoring agent in the food industry due to its pleasant aroma. It is also used in the fragrance industry for the formulation of perfumes and other scented products.

Mechanism of Action

The mechanism of action of 4-Phenylpent-2-enal involves its interaction with various molecular targets. As an α,β-unsaturated aldehyde, it can undergo Michael addition reactions with nucleophiles, such as thiol groups in proteins. This interaction can lead to the modification of protein function and activity. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological effects, such as antioxidant activity.

Comparison with Similar Compounds

4-Phenylpent-2-enal can be compared with other similar compounds, such as:

    2-Phenylcrotonaldehyde: Another α,β-unsaturated aldehyde with a similar structure but differing in the position of the phenyl group.

    5-Methyl-2-phenylhex-2-enal: A compound with an additional methyl group, which may influence its reactivity and properties.

    4-Methyl-2-phenylpent-2-enal: Similar in structure but with a methyl group at the fourth position, affecting its chemical behavior.

These compounds share some common reactivity patterns due to the presence of the α,β-unsaturated aldehyde functional group, but their unique structural features impart distinct properties and applications.

Properties

IUPAC Name

4-phenylpent-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-10(6-5-9-12)11-7-3-2-4-8-11/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKOGSJSRXORKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20789380
Record name 4-Phenylpent-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20789380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51758-23-7
Record name 4-Phenylpent-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20789380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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